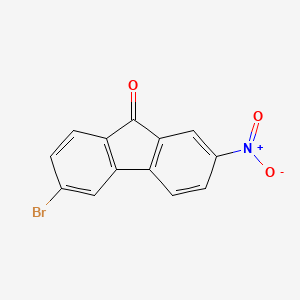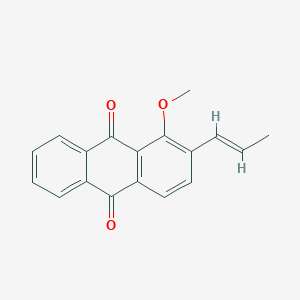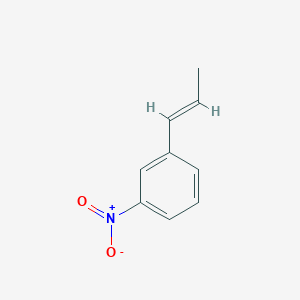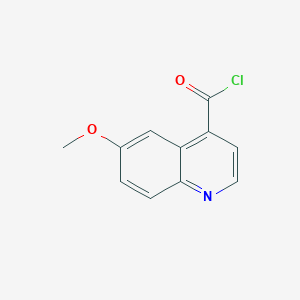
6-Bromo-2-nitro-9h-fluoren-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2-nitro-9H-fluoren-9-one is an organic compound with the molecular formula C13H6BrNO3 It is a derivative of fluorenone, characterized by the presence of bromine and nitro functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Bromination of 9H-fluoren-9-one: : The synthesis of 6-Bromo-2-nitro-9H-fluoren-9-one typically begins with the bromination of 9H-fluoren-9-one. This reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The reaction proceeds via electrophilic aromatic substitution, introducing a bromine atom at the 6-position of the fluorenone ring.
-
Nitration: : The brominated fluorenone is then subjected to nitration. This step involves treating the compound with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4). The nitration reaction introduces a nitro group at the 2-position, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
-
Reduction: : 6-Bromo-2-nitro-9H-fluoren-9-one can undergo reduction reactions to convert the nitro group to an amino group. Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions.
-
Substitution: : The bromine atom in this compound can be substituted by various nucleophiles. For example, treatment with sodium methoxide (NaOCH3) can replace the bromine with a methoxy group.
Common Reagents and Conditions
Hydrogenation: H2/Pd-C for reduction of the nitro group.
Iron Powder: Fe/HCl for reduction of the nitro group.
Sodium Methoxide: NaOCH3 for nucleophilic substitution of the bromine atom.
Major Products
6-Amino-2-nitro-9H-fluoren-9-one: Formed by reduction of the nitro group.
6-Methoxy-2-nitro-9H-fluoren-9-one: Formed by substitution of the bromine atom with a methoxy group.
Applications De Recherche Scientifique
Chemistry
6-Bromo-2-nitro-9H-fluoren-9-one is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities. These compounds may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
While this compound itself may not be directly used in medicine, its derivatives are explored for therapeutic applications. For example, compounds derived from it may act as enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical structure makes it valuable for creating materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-Bromo-2-nitro-9H-fluoren-9-one and its derivatives depends on their specific applications. In general, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-9H-fluoren-9-one: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Nitro-9H-fluoren-9-one:
6-Chloro-2-nitro-9H-fluoren-9-one: Similar structure but with chlorine instead of bromine, which can influence its chemical behavior and applications.
Uniqueness
6-Bromo-2-nitro-9H-fluoren-9-one is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a wide range of chemical transformations and applications, making it a valuable compound in research and industry.
Propriétés
Numéro CAS |
91693-19-5 |
|---|---|
Formule moléculaire |
C13H6BrNO3 |
Poids moléculaire |
304.09 g/mol |
Nom IUPAC |
6-bromo-2-nitrofluoren-9-one |
InChI |
InChI=1S/C13H6BrNO3/c14-7-1-3-10-11(5-7)9-4-2-8(15(17)18)6-12(9)13(10)16/h1-6H |
Clé InChI |
IVAVRQLQEMUOFI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C2C=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-Ethyl-2,3-dihydro-[2,3'-bipyridine]-4,4'(1H,1'H)-dione](/img/structure/B13126046.png)



![(2R,4R,5S,6S)-5-hydroxy-4-(hydroxymethyl)-7-oxa-3-thia-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B13126065.png)

![6-Chloro-[3,4'-bipyridine]-5-carbonitrile](/img/structure/B13126074.png)



